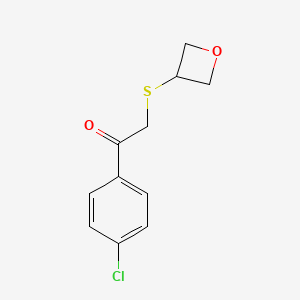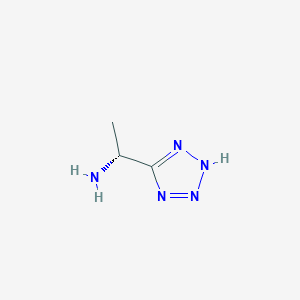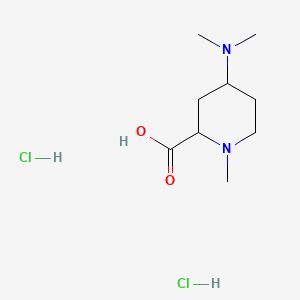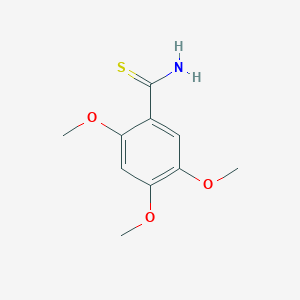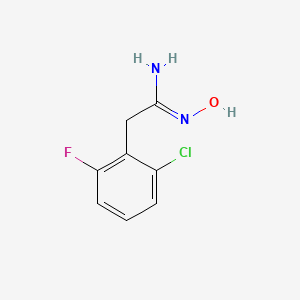
5-Cyclopropyl-1,2-oxazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-1,2-oxazol-3-ol is a heterocyclic compound with the molecular formula C6H7NO2 It features a five-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazole family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,2-oxazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between nitrile oxides and alkenes. This reaction can be catalyzed by various metal catalysts, although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient production. Continuous flow reactors and other advanced technologies may be employed to enhance scalability and reduce waste.
化学反応の分析
Types of Reactions
5-Cyclopropyl-1,2-oxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The cyclopropyl group or other substituents can be replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler, hydrogenated forms of the compound.
科学的研究の応用
5-Cyclopropyl-1,2-oxazol-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Cyclopropyl-1,2-oxazol-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
5-Cyclopropylisoxazol-3-ol: Similar in structure but with different substituents.
2-Methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
Uniqueness
5-Cyclopropyl-1,2-oxazol-3-ol stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
特性
分子式 |
C6H7NO2 |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
5-cyclopropyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H7NO2/c8-6-3-5(9-7-6)4-1-2-4/h3-4H,1-2H2,(H,7,8) |
InChIキー |
NKUDCPHXLOHDMN-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=O)NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B13568952.png)
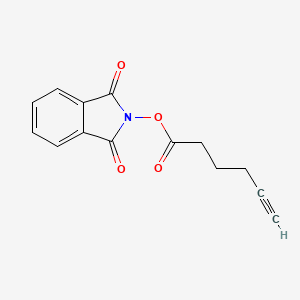

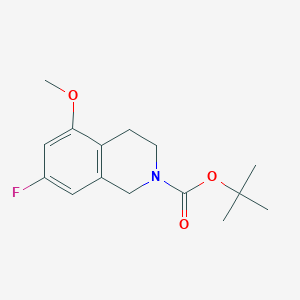
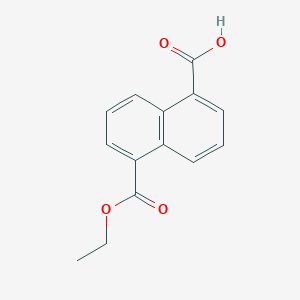
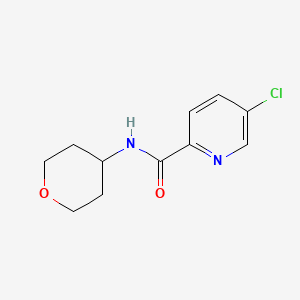
![Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13568988.png)


